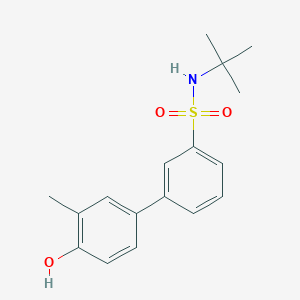![molecular formula C17H19NO3S B6372720 3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261960-87-5](/img/structure/B6372720.png)
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 3-MSPP) is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic compound that has been studied for its potential to act as an antioxidant, a neuroprotective agent, and a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's. 3-MSPP has also been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
3-MSPP has been studied for its potential to act as an antioxidant and a neuroprotective agent. It has been shown to reduce oxidative stress in cells, which could potentially be beneficial in treating a variety of diseases. In addition, 3-MSPP has been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 3-MSPP is not yet fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as a neuroprotective agent by reducing inflammation and promoting nerve cell survival.
Biochemical and Physiological Effects
3-MSPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and inflammation, as well as to protect against neuronal cell death. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may be beneficial in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MSPP in laboratory experiments has several advantages. It is an inexpensive compound that is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods of time. However, it should be noted that 3-MSPP can be toxic if ingested or inhaled and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research on 3-MSPP. These include further studies on its potential as an antioxidant, its potential as a therapeutic agent for neurological disorders, and its potential as a catalyst in chemical synthesis and reagent in organic synthesis. Additionally, further studies on its biochemical and physiological effects, as well as its potential toxicity, are warranted.
Métodos De Síntesis
3-MSPP can be synthesized through a number of methods, including the reaction of 3-methyl-5-sulfonylphenol with pyrrolidine in the presence of a base, such as potassium carbonate. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with pyrrolidine to form 3-MSPP. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
3-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-9-15(11-16(19)10-13)14-5-4-6-17(12-14)22(20,21)18-7-2-3-8-18/h4-6,9-12,19H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMFMBYGMAHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684066 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-87-5 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

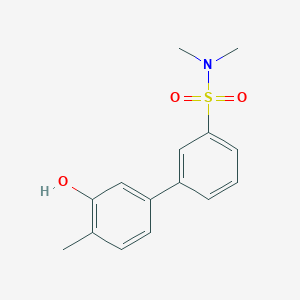
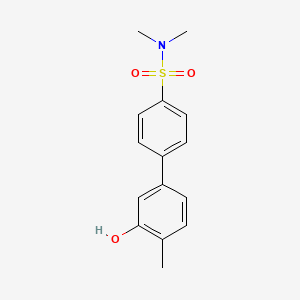
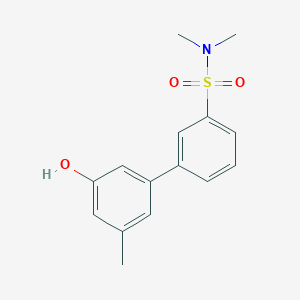

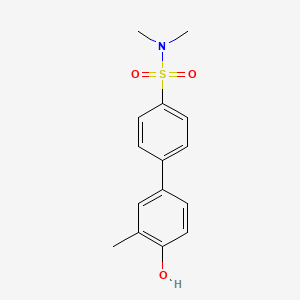

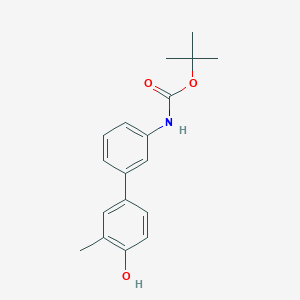
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)
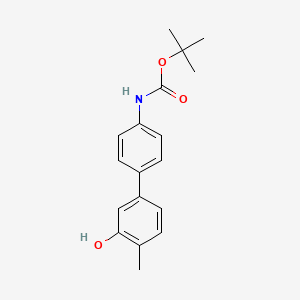
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
![3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372728.png)
